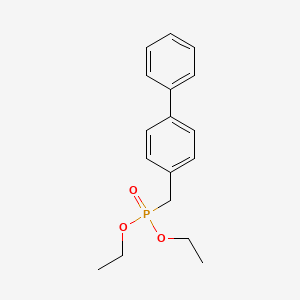

Diethyl (4-biphenylylmethyl)phosphonate

CAS No.: 30818-70-3

Cat. No.: VC3904363

Molecular Formula: C17H21O3P

Molecular Weight: 304.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30818-70-3 |

|---|---|

| Molecular Formula | C17H21O3P |

| Molecular Weight | 304.32 g/mol |

| IUPAC Name | 1-(diethoxyphosphorylmethyl)-4-phenylbenzene |

| Standard InChI | InChI=1S/C17H21O3P/c1-3-19-21(18,20-4-2)14-15-10-12-17(13-11-15)16-8-6-5-7-9-16/h5-13H,3-4,14H2,1-2H3 |

| Standard InChI Key | HWKCLILHNFWQFV-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(CC1=CC=C(C=C1)C2=CC=CC=C2)OCC |

| Canonical SMILES | CCOP(=O)(CC1=CC=C(C=C1)C2=CC=CC=C2)OCC |

Introduction

Structural and Molecular Characteristics

Diethyl (4-biphenylylmethyl)phosphonate features a central phosphorus atom bonded to two ethoxy groups and a biphenylylmethyl moiety. The IUPAC name, 1-(diethoxyphosphorylmethyl)-4-phenylbenzene, reflects its connectivity: a biphenyl group (two linked benzene rings) is attached to a methylene bridge, which is further connected to the phosphonate ester. Key structural identifiers include:

The biphenyl group introduces rigidity and aromaticity, influencing the compound’s electronic properties and interaction with biological targets. The phosphonate ester moiety () enhances solubility in organic solvents and serves as a precursor for further functionalization .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of diethyl (4-biphenylylmethyl)phosphonate typically involves Michaelis-Arbuzov or Kabachnik-Fields reactions, where biphenylylmethyl halides react with diethyl phosphite. A representative pathway includes:

-

Halogenation: 4-Biphenylylmethanol is converted to 4-biphenylylmethyl bromide using .

-

Phosphonation: The bromide reacts with diethyl phosphite () in the presence of a base, yielding the phosphonate ester .

Alternative methods leverage Click Chemistry, as demonstrated in related phosphonate syntheses. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to introduce triazole rings into phosphonate frameworks, though this approach is more common in functionalized derivatives .

Industrial Production

Global production is concentrated in Asia, Europe, and North America, with key manufacturers optimizing for high purity (>98%) . Scalable processes prioritize cost-effective catalysts (e.g., ) and solvent systems (e.g., water/ethanol mixtures) to achieve yields exceeding 85% .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 304.32 g/mol | |

| Density | ~1.1 g/cm³ (estimated) | |

| Boiling Point | >300°C (decomposes) | |

| LogP | 2.54 (lipophilicity) | |

| Solubility | Soluble in DMSO, THF; insoluble in H₂O |

The compound’s stability under acidic/basic conditions is moderate. Hydrolysis studies of analogous phosphonates reveal that acidic conditions (e.g., HCl) cleave ethoxy groups, forming phosphonic acids, while basic conditions (e.g., NaOH) promote slower dealkylation .

Biological Activity and Applications

Antimicrobial and Antimalarial Effects

Diethyl benzylphosphonates (e.g., CAS 1080-32-6) show activity against Plasmodium falciparum (malaria parasite) by inhibiting Wnt signaling pathways, suggesting potential utility for this compound in tropical disease research .

Enzyme Inhibition

Phosphonates are known metalloprotease inhibitors, binding to zinc ions in active sites. The biphenyl group’s aromaticity may contribute to π-stacking interactions with enzyme pockets, though specific studies are needed .

Industrial and Materials Science Applications

Flame Retardants

Methylphosphonic acid derivatives are widely used as flame retardants in polymers. The biphenylylmethyl group’s thermal stability (~300°C) positions this compound as a candidate for high-temperature applications .

Organic Electronics

Phosphonates with conjugated aromatic systems (e.g., 4-vinylbenzyl derivatives) are precursors for organic light-emitting diodes (OLEDs). The biphenyl moiety enhances electron transport, improving device efficiency .

Chemical Synthesis

This compound serves as a Horner-Wadsworth-Emmons reagent for olefination reactions, enabling the synthesis of stilbenes and other α,β-unsaturated carbonyl compounds .

Market Trends and Future Directions

The global market for phosphonates is projected to grow at 4.2% CAGR (2025–2030), driven by demand in agrochemicals and electronics . Diethyl (4-biphenylylmethyl)phosphonate’s niche applications in oncology and materials science position it as a high-value target for industrial-scale optimization . Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume